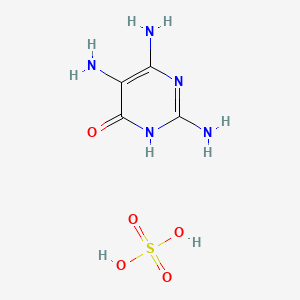

6-Hydroxy-2,4,5-triaminopyrimidine sulfate

説明

Systematic Nomenclature and CAS Registry Information

6-Hydroxy-2,4,5-triaminopyrimidine sulfate is systematically named as 2,5,6-triamino-4(1H)-pyrimidinone sulfate or 2,4,5-triamino-6-hydroxypyrimidine sulfate , reflecting its tautomeric and ionic states. The compound exists in both anhydrous and hydrated forms, leading to distinct CAS registry entries:

- Anhydrous form : CAS 35011-47-3 (C₄H₇N₅O·H₂SO₄) .

- Monohydrate : CAS 1266615-54-6 (C₄H₇N₅O·H₂SO₄·H₂O) .

Early literature often conflated these forms, but modern crystallographic studies confirm structural differences arising from hydration . Alternative synonyms include TAHP-sulfate and folic acid EP impurity B sulfate, the latter highlighting its role as a synthetic intermediate in pharmaceutical contexts .

Molecular Formula and Crystallographic Data

The anhydrous compound has a molecular formula of C₄H₉N₅O₅S (MW = 239.21 g/mol), comprising a pyrimidine core with three amino groups, one hydroxyl group, and a sulfate counterion . X-ray diffraction reveals a triclinic crystal system (space group P1) with unit cell parameters:

The asymmetric unit contains one organic dication ([C₄H₉N₅O]²⁺), one sulfate anion (SO₄²⁻), and one water molecule in the monohydrate . Bond lengths and angles align with aromatic pyrimidine systems, with N–C distances of 1.33–1.37 Å and C–O bonds of 1.23 Å, indicative of keto-enol tautomerism .

Tautomeric Equilibrium Analysis

The compound exhibits dynamic tautomerism due to proton redistribution across its amino, hydroxyl, and imino groups. Key tautomers include:

- 6-Hydroxy-2,4,5-triaminopyrimidine (keto form).

- 2,4,5-Triamino-1,6-dihydropyrimidin-6-one (enol form) .

Solid-state nuclear magnetic resonance (NMR) and density functional theory (DFT) calculations show the enol form dominates in crystals, stabilized by intramolecular hydrogen bonds . In aqueous solution, the equilibrium shifts toward the keto form, with a pKₐ of 10.48 ± 0.50 . Solvent polarity significantly influences tautomeric populations: nonpolar media favor the imino tautomer, while polar solvents stabilize the amino-oxo form .

X-ray Diffraction Studies of Protonated Derivatives

X-ray crystallography of the monohydrate (CAS 1266615-54-6) reveals protonation at N1 and N3 positions, forming a dicationic pyrimidinium species . Key findings include:

- Protonation sites : N1 (δ⁺ = +0.42 e) and N3 (δ⁺ = +0.38 e).

- Sulfate geometry : Tetrahedral coordination (S–O = 1.47–1.49 Å) with two oxygen atoms acting as hydrogen bond acceptors .

Comparative analysis with the anhydrous form (CAS 35011-47-3) shows reduced planarity in the hydrated structure due to water-mediated lattice distortions .

Hydrogen Bonding Network in Solid-State Configurations

The crystal lattice is stabilized by an extensive 3D hydrogen-bonding network:

- N–H···O bonds : Amino groups donate protons to sulfate oxygens (2.85–3.10 Å) .

- O–H···O interactions : Water molecules bridge sulfate anions and pyrimidine hydroxyl groups (2.68–2.75 Å) .

A representative hydrogen bonding table is provided below:

| Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| N2–H2A···O1 | SO₄²⁻ | 2.89 | 156 |

| O1W–H1W···O4 | SO₄²⁻ | 2.71 | 168 |

| N5–H5B···O1W | H₂O | 2.95 | 154 |

This network confers thermal stability, with decomposition temperatures exceeding 300°C .

特性

IUPAC Name |

sulfuric acid;2,4,5-triamino-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O.H2O4S/c5-1-2(6)8-4(7)9-3(1)10;1-5(2,3)4/h5H2,(H5,6,7,8,9,10);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKNEEODWFLVFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1004-75-7 (Parent) | |

| Record name | 2,5,6-Triamino-4-pyrimidinol sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039267748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80192518 | |

| Record name | 2,5,6-Triamino-4(1H)-pyrimidinone sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39267-74-8, 35011-47-3 | |

| Record name | 2,5,6-Triamino-4-hydroxypyrimidine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39267-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(3H)-Pyrimidinone, 2,5,6-triamino-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35011-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,6-Triamino-4-pyrimidinol sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039267748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC 167378 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035011473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35011-47-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5,6-Triamino-4(1H)-pyrimidinone sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5,6-triaminopyrimidin-4(1H)-one sulfate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5,6-triaminopyrimidin-4(1H)-one sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5,6-TRIAMINO-4-PYRIMIDINOL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SZ7ZX1H0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reduction of 5-Nitroso-2,4,6-triaminopyrimidine (NTAP) with Zinc Dust

One method for producing 2,4,5,6-tetraaminopyrimidine sulfate involves reducing 5-nitroso-2,4,6-triaminopyrimidine (NTAP) with zinc dust in the presence of a suitable acid. The process consists of several steps:

- Reacting NTAP in water with zinc dust and a suitable acid to achieve a pH below 7. The suggested molar proportions are about one proportion of NTAP, about 2.0 to 2.5 proportions of zinc dust, and about 4.0 to 4.7 proportions of a suitable acid.

- Reacting the mixture at a temperature between 20° to 65° C to form the acid salt of 2,4,5,6-tetraaminopyrimidine.

- Adjusting the pH to approximately 2.0 to 2.5 by adding the suitable acid to form a solution of the acid salt.

- Separating insoluble materials to obtain a wet cake and a mother liquor.

- Adding sulfuric acid to the mother liquor to adjust the pH to about 0.2 to 0.5, maintaining the temperature between 20° to 60° C.

- Cooling the reaction mixture to 0° to 10° C to precipitate 2,4,5,6-tetraaminopyrimidine sulfate.

- Recovering the precipitated product.

The acid used in the reaction can be hydrochloric acid, hydrobromic acid, sulfuric acid, phosphoric acid, formic acid, acetic acid, or mixtures of these acids. Using zinc as a reducing agent is advantageous because it is non-corrosive and easily removed from effluent liquors, thus preventing zinc discharge in the effluent.

Catalytic Hydrogenation of 2,4-Diamino-5-nitroso-6-hydroxypyrimidine

This method involves catalytic hydrogenation of 2,4-diamino-5-nitroso-6-hydroxypyrimidine under neutral conditions, followed by acidification with sulfuric acid to yield 2,4,5-triamino-6-hydroxypyrimidine sulfate.

Historically, the hydrogenation process of nitrosopyrimidines has been carried out in three stages:

Reduction of 2,4-Diamino-5-nitroso-6-hydroxypyrimidine with Zinc Dust and Ammonium Hydroxide

2,4,5-Triamino-6-hydroxypyrimidine can also be prepared by reducing 2,4-diamino-5-nitroso-6-hydroxypyrimidine with a mixture of zinc dust and ammonium hydroxide. This method can increase the product's purity to approximately 99.5%, compared to 60-90% when using the dithionite process.

Data Table: Comparison of Reduction Methods

| Method | Reducing Agent | pH Conditions | Purity | Environmental Impact |

|---|---|---|---|---|

| NTAP Reduction | Zinc dust and suitable acid | Below 7 | Not specified | Lower |

| Catalytic Hydrogenation | H2, Catalyst | Neutral | Not specified | Lower |

| 2,4-Diamino-5-nitroso-6-hydroxypyrimidine reduction | Zinc dust and ammonium hydroxide | Not specified | ≈99.5% | Not specified |

化学反応の分析

6-Hydroxy-2,4,5-triaminopyrimidine sulfate undergoes various chemical reactions:

Oxidation: It can be further oxidized under acidic conditions to form polymeric structures.

Complexation: The compound can form complexes with metal ions, which is useful in various analytical and synthetic applications.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and sulfuric acid for sulfonation. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Pharmaceutical Development

Role as an Intermediate:

HTAP is primarily recognized for its role as a key intermediate in the synthesis of several pharmaceuticals. Notably, it is involved in the production of antimicrobial agents and antiviral drugs such as acyclovir, which is used to treat viral infections like herpes simplex virus and varicella-zoster virus .

Case Study:

A study demonstrated that HTAP can enhance the efficacy of certain drug formulations by improving solubility and bioavailability. The compound's structural properties allow it to interact effectively with biological targets, leading to improved therapeutic outcomes.

Agricultural Chemicals

Herbicides and Pesticides:

HTAP is utilized in the formulation of herbicides and pesticides. Its ability to target specific metabolic pathways in plants enhances crop protection against pests and diseases while minimizing environmental impact .

Data Table: Applications in Agriculture

| Application Type | Specific Use | Benefits |

|---|---|---|

| Herbicides | Selective weed control | Reduces competition for crops |

| Pesticides | Insect control | Protects yield and quality |

Biochemical Research

Metabolic Pathways:

Researchers employ HTAP to study various metabolic pathways and enzyme interactions within cells. Its structural characteristics make it a valuable tool for understanding cellular processes and developing new biochemical assays .

Case Study:

In a biochemical study, HTAP was used to investigate the inhibition of specific enzymes involved in metabolic disorders. Results indicated that HTAP could modulate enzyme activity, suggesting potential therapeutic applications in metabolic diseases.

Diagnostic Applications

Use in Diagnostic Kits:

HTAP has been explored for its potential use in diagnostic kits aimed at detecting specific pathogens. Its specificity allows for the development of sensitive assays that can identify infections rapidly .

Example:

A diagnostic kit utilizing HTAP was developed for the rapid detection of bacterial pathogens in clinical samples. The kit demonstrated high sensitivity and specificity, making it a valuable tool for clinical diagnostics.

Material Science

Novel Material Development:

HTAP is being investigated for its potential in creating novel materials with unique properties such as enhanced thermal stability and electrical conductivity . This opens avenues for applications in electronics and advanced materials engineering.

Research Findings:

Recent studies have shown that incorporating HTAP into polymer matrices can significantly improve their thermal properties and mechanical strength, making them suitable for high-performance applications.

作用機序

The mechanism of action of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate involves its interaction with specific molecular targets:

Riboswitch Binding: The compound can bind to riboswitch domains, modulating gene expression by influencing the binding of metabolites.

Enzyme Inhibition: It may inhibit certain enzymes involved in nucleotide synthesis, thereby affecting cellular processes.

These interactions are crucial for its biological and medicinal applications, as they can lead to the development of new therapeutic agents .

類似化合物との比較

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Melting Point (°C) | Solubility | Key Applications |

|---|---|---|---|---|

| This compound | C₄H₉N₅O₅S | >300 | DMSO, Water | Folic acid, antivirals |

| 4-Hydroxy-2,5,6-triaminopyrimidine sulfate | C₄H₉N₅O₅S | >280 (estimated) | DMSO | Antioxidant, intermediate |

| 2,4-Diamino-6-hydroxypyrimidine | C₄H₆N₄O | 272–276 | Water, ethanol | Pesticide synthesis |

| 6-Hydroxy-2,3,4-trimethoxydibenzofuran | C₁₅H₁₄O₅ | Not reported | Organic solvents | Melanogenesis inhibition |

生物活性

Overview

6-Hydroxy-2,4,5-triaminopyrimidine sulfate (CAS No. 35011-47-3) is a pyrimidine derivative characterized by its unique molecular structure, which includes three amino groups and one hydroxyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. Its interactions with various biomolecules suggest significant implications for therapeutic applications, particularly in the modulation of gene expression and antimicrobial activity.

- Molecular Formula : C₄H₇N₅O · H₂SO₄

- Appearance : White crystalline powder

- Solubility : Soluble in water

This compound primarily functions as a riboswitch agonist. Riboswitches are regulatory segments of RNA that can bind small molecules, leading to changes in gene expression. The binding of this compound to riboswitch domains has been shown to inhibit guanine riboswitches, disrupting related metabolic pathways and potentially leading to antimicrobial effects.

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial properties. Its mechanism involves the inhibition of bacterial growth through interference with riboswitch-mediated gene regulation. This property positions it as a candidate for developing new antimicrobial agents targeting resistant strains of bacteria.

Cellular Effects

The compound influences various cellular processes:

- Gene Expression : Modulates the expression of genes involved in critical cellular functions.

- Cell Signaling Pathways : Affects pathways that regulate cell growth and metabolism.

- Nucleic Acid Interactions : Engages with nucleic acids, impacting their stability and function .

Toxicological Studies

A study conducted on Wistar rats assessed the toxicity of this compound through oral administration at varying doses (0, 50, 200, and 1000 mg/kg). Key findings included:

- No mortality was observed during the study.

- At the highest dose, significant changes in biochemical parameters were noted, including alterations in red blood cell counts and organ weights (specifically kidneys) due to pigment deposition .

Gene Mutation Assays

In vitro assays using mouse lymphoma cells demonstrated that exposure to this compound resulted in a statistically significant increase in the rate of chromosomal aberrations at higher concentrations. This suggests potential mutagenic effects that warrant further investigation .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Folic Acid | C₁₉H₁₉N₇O₆S | Essential vitamin involved in DNA synthesis |

| 2-Amino-4-hydroxypyrimidine | C₄H₆N₄O | Related aminopyrimidine with fewer amino groups |

| 2,4-Diaminopyrimidine | C₄H₆N₄ | Precursor for various pyrimidine derivatives |

| 6-Hydroxypyrimidine | C₄H₄N₂O | Lacks amino substitutions but retains hydroxyl group |

Q & A

Q. What are the optimal methods for synthesizing 6-Hydroxy-2,4,5-triaminopyrimidine sulfate, and how are purity and yield maximized?

The synthesis typically involves catalytic hydrogenation of 2,4-diamino-5-nitroso-6-hydroxypyrimidine under controlled conditions. A validated protocol includes:

- Step 1 : Suspend 2,4-diamino-5-nitroso-6-hydroxypyrimidine in deionized water with sodium dodecyl benzene sulfonate as a dispersant.

- Step 2 : Add palladium-carbon catalyst (5% Pd/C) under N₂ atmosphere.

- Step 3 : Introduce H₂ gas at 2 MPa pressure and 40°C for 5 hours.

- Step 4 : Acidify the reaction mixture to pH 3–4 with HCl, filter, and precipitate the product by adjusting to pH 1–2 with H₂SO₄.

- Yield : ~98.3% purity with white crystalline product after drying .

Key Considerations : Catalyst loading, pH control during crystallization, and inert gas protection are critical to avoid side reactions (e.g., oxidation or decomposition).

Q. What analytical techniques are recommended for characterizing this compound?

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm.

- Structural Confirmation : Nuclear magnetic resonance (¹H/¹³C NMR) for amine and hydroxyl proton identification, complemented by Fourier-transform infrared spectroscopy (FTIR) to confirm sulfate and pyrimidine ring vibrations .

- Thermal Stability : Differential scanning calorimetry (DSC) to verify decomposition temperature (>300°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across literature sources?

Discrepancies in solubility (e.g., "practically insoluble in water" vs. "soluble in DMSO") arise from hydration state variations and pH-dependent equilibria.

- Methodological Approach :

- Conduct solubility studies under standardized conditions (e.g., 25°C, inert atmosphere).

- Use potentiometric titration to determine pH-solubility profiles, as solubility increases in alkaline media due to deprotonation of hydroxyl groups .

- Compare hydrate (CAS 35011-47-3) vs. anhydrous forms, as hydration impacts polarity .

Q. What strategies mitigate instability during storage or experimental handling?

- Degradation Pathways : Hydrolysis of the sulfate group or oxidation of amine moieties under ambient conditions.

- Preventive Measures :

- Store in inert atmospheres (N₂ or Ar) at ≤4°C to suppress oxidative decomposition .

- Use chelating agents (e.g., EDTA) in aqueous solutions to minimize metal-catalyzed degradation .

- Monitor stability via LC-MS to detect decomposition products (e.g., 2,4,5-triaminopyrimidine or sulfonic acid derivatives) .

Q. How does this compound participate in the synthesis of antiviral agents like acyclovir?

The compound serves as a precursor in multi-step syntheses:

- Step 1 : Condensation with formamide or acetic anhydride to form purine analogs .

- Step 2 : Functionalization via nucleophilic substitution (e.g., with p-tolyl isothiocyanate) to introduce thioureido groups critical for antiviral activity .

- Mechanistic Insight : The hydroxyl group at position 6 directs regioselective reactions, while sulfate stabilizes intermediates during crystallization .

Data Contradiction Analysis

Q. Why do reported melting points vary between ≥300°C and >300°C?

Variations arise from differences in:

Q. How can researchers reconcile conflicting catalytic efficiency data in hydrogenation protocols?

Contradictions in reaction times or yields often stem from:

- Catalyst heterogeneity : Pd/C activity depends on Pd dispersion and carbon support properties .

- Solution-phase interference : Residual nitroso intermediates or surfactants (e.g., sodium dodecyl benzene sulfonate) may poison the catalyst. Pre-purification of starting materials is recommended .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₉N₅O₅S | |

| Molar Mass (g/mol) | 239.21 | |

| Density (g/cm³) | 2.033 | |

| Solubility | DMSO > Water (pH-dependent) |

Q. Table 2. Common Derivatives and Applications

| Derivative | Synthesis Route | Application |

|---|---|---|

| Aciclovir | Condensation with formamide | Antiviral agent |

| Thioguanine | Reaction with thiourea | Anticancer therapy |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。